5-(3-Acetylaminophenyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-acetamidophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHLCYBTASWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679296 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-07-6 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Acetylaminophenyl Picolinic Acid and Analogues
Retrosynthetic Analysis and Key Precursors for the Picolinic Acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net For 5-(3-acetylaminophenyl)picolinic acid, the primary disconnections are at the C-C bond joining the pyridine (B92270) and phenyl rings, and the amide bond of the acetylamino group.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the C5-aryl bond via a cross-coupling reaction approach. This leads back to a 5-halopicolinic acid derivative (e.g., 5-bromo- or 5-chloropicolinic acid) and a (3-acetylaminophenyl)organometallic reagent, such as (3-acetylaminophenyl)boronic acid.
Pathway B: An alternative disconnection involves first breaking the amide bond (Functional Group Interconversion, FGI), leading to 5-(3-aminophenyl)picolinic acid. A subsequent C-C bond disconnection then points to a 5-halopicolinic acid derivative and a 3-aminophenyl organometallic species, like 3-aminophenylboronic acid. nih.govresearchgate.net
The key precursor for the picolinic acid core in both pathways is a suitably functionalized picolinic acid. Picolinic acid itself can be prepared by the oxidation of α-picoline using reagents like potassium permanganate. orgsyn.org To facilitate the introduction of the phenyl substituent at the 5-position, a halogenated derivative, such as 5-bromopicolinic acid or its ester, is a crucial intermediate.
Figure 1: Retrosynthetic Analysis of this compound mermaid graph TD A[this compound] -->|Amide Disconnection (FGI)| B(5-(3-Aminophenyl)picolinic acid); B -->|C-C Disconnection (Cross-Coupling)| C{5-Halopicolinic acid derivative + 3-Aminophenylboronic acid}; A -->|C-C Disconnection (Cross-Coupling)| D{5-Halopicolinic acid derivative + (3-Acetylaminophenyl)boronic acid};
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
Modifications to the Picolinic Acid Heterocycle
The synthesis of analogues of this compound often involves modifications to the pyridine ring of the picolinic acid core. These changes are crucial for exploring structure-activity relationships in medicinal chemistry. Synthetic strategies typically focus on introducing various substituents at different positions of the picolinic acid scaffold.
One common approach begins with a pre-functionalized pyridine ring, which is then elaborated to introduce the carboxylic acid and the acetylaminophenyl group. For instance, starting with substituted chloropyridines allows for subsequent cross-coupling reactions to attach the phenyl moiety. Another method involves the direct functionalization of the picolinic acid ring. For example, nitration of picolinic acid N-oxide can yield 4-nitropicolinic acid N-oxide, which can then be used as a precursor for further modifications. umsl.edu The synthesis of various aminopicolinic acids, such as 4-aminopicolinic acid, demonstrates the feasibility of introducing amino groups which can be further derivatized. umsl.edu
The following table summarizes different precursors and the resulting modified picolinic acid structures.
| Starting Material | Reagents/Conditions | Modified Picolinic Acid Derivative |
| Picolinic acid N-oxide | Fuming H₂SO₄/HNO₃ | 4-Nitropicolinic acid N-oxide umsl.edu |
| Picolinic acid | SOCl₂, then MeOH/Toluene | 4-Chloromethylpicolinate hydrochloride umsl.edu |
| 5-(2'-furyl)-hydantoin | Cl₂, H₂O | 3-Hydroxypicolinic acid amide google.com |
Structural Variations of the Acetylaminophenyl Moiety
Varying the structure of the acetylaminophenyl group is a key strategy for modulating the properties of the target molecule. This can involve altering the substitution pattern on the phenyl ring or changing the nature of the acetylamino group itself.
Isomeric variations are a primary consideration. For example, analogues such as 5-(2-acetylaminophenyl)picolinic acid and 6-(2-acetylaminophenyl)-picolinic acid have been documented, indicating that the position of the acetylamino group and the point of attachment to the picolinic acid ring are common points of modification. guidechem.com The synthesis of these analogues typically relies on coupling reactions, such as the Suzuki coupling, between a suitably functionalized picolinic acid derivative (e.g., a halopicolinate) and a corresponding acetylaminophenylboronic acid.
Furthermore, the acetylamino group (-NHCOCH₃) can be replaced with other functionalities to explore different electronic and steric effects. This includes replacing the methyl group with larger alkyl or aryl groups or substituting the entire acetylamino group with other moieties like sulfonamides or ureas.
| Parent Compound | Isomeric Variation | CAS Number |
| This compound | 5-(2-Acetylaminophenyl)picolinic acid | 648898-17-3 guidechem.com |
| This compound | 6-(2-Acetylaminophenyl)-picolinic acid | 887981-96-6 guidechem.com |
Bioisosteric Replacements of the Carboxylic Acid Functionality
For the carboxylic acid in this compound, several bioisosteric replacements can be considered. These replacements aim to mimic the acidic nature and hydrogen bonding capabilities of the carboxyl group while offering advantages in terms of metabolic stability, lipophilicity, and tissue penetration. enamine.netdrughunter.com
Common non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles like 3-hydroxyisoxazole. nih.gov Tetrazoles, for instance, have a pKa comparable to carboxylic acids and are found in numerous FDA-approved drugs. drughunter.com The choice of a suitable bioisostere is highly context-dependent, and its success can only be verified through synthesis and biological evaluation. enamine.netnih.gov A study on hepatitis C virus inhibitors explored replacing a carboxylic acid with hydroxamidines and acidic heterocycles like oxadiazolone and oxadiazolethione, with varying degrees of success. nih.gov
The following table presents potential bioisosteric replacements for the carboxylic acid group.
| Original Functional Group | Potential Bioisosteric Replacement | Key Properties |
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa (~4.5-4.9), increased lipophilicity. drughunter.com |
| Carboxylic Acid (-COOH) | N-Acyl Sulfonamide | Acidic proton, can form similar interactions. enamine.net |
| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5), used in neurotransmitter analogues. nih.gov |
| Carboxylic Acid (-COOH) | Phosphonic/Phosphinic Acids | More polar, lower logP, can alter intrinsic activity. nih.gov |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can act as a chelating group, different metabolic profile. enamine.net |
Optimization of Reaction Conditions and Isolation Procedures
The efficient synthesis of this compound and its derivatives hinges on the optimization of reaction conditions and purification methods. Key reactions in the synthetic sequence often include esterification, cross-coupling, and hydrolysis.
For instance, the preparation of picolinoyl chloride, a common intermediate, can be achieved by treating picolinic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. umsl.edu The reaction temperature and duration are critical parameters; for example, this reaction can be stirred at 72°C for over 20 hours to ensure complete conversion. umsl.edu Subsequent esterification with an alcohol is often performed to protect the carboxylic acid during later synthetic steps. umsl.edu
Isolation and purification are crucial for obtaining the final product with high purity. Standard procedures include extraction, crystallization, and chromatography. The choice of solvent for extraction and crystallization is vital. For example, after a reaction to form 3-hydroxy-picolinic acid amide, adjusting the pH of the solution can precipitate the product, which is then collected by filtration. google.com Recrystallization from solvents like nitromethane (B149229) or glacial acetic acid can be employed for further purification. google.com
Catalytic Systems in the Synthesis of Picolinic Acid Derivatives
Catalysis plays a pivotal role in the modern synthesis of picolinic acid derivatives, offering efficient and selective routes. Both metal-based and non-metal catalysts are employed in various transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are fundamental for creating the C-C bond between the picolinic acid ring and the phenyl group. For the synthesis of alkynyl-substituted picolinic acids, a catalyst system of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide is effective. umsl.edu
Manganese-based catalysts have also been developed for specific transformations. A system comprising Mn(CF₃SO₃)₂ and picolinic acid itself has been shown to be highly effective for the rapid epoxidation of olefins, highlighting the role of picolinic acid as a ligand in catalysis. organic-chemistry.org This system is noted for its high efficiency and broad substrate compatibility. organic-chemistry.org
Furthermore, heterogeneous catalysts are gaining attention due to their ease of separation and reusability. scielo.br Metal-Organic Frameworks (MOFs) have been used as catalysts for the synthesis of picolinate (B1231196) derivatives. researchgate.net For example, a zirconium-based MOF, UiO-66-N(Zr), has been functionalized to act as a novel heterogeneous catalyst. researchgate.net Additionally, hybrid catalysts, such as picolinic acid-12-molybdophosphoric acid, have been prepared and used as effective and recyclable acid catalysts for esterification reactions. scielo.br Copper(II) coordination polymers based on picolinic acid have also demonstrated high efficiency in catalyzing click reactions for the synthesis of triazoles. nih.gov
| Reaction Type | Catalytic System | Key Features |
| Sonogashira Coupling | Bis-(triphenylphosphine) palladium(II) chloride / CuI | Forms C-C bonds between sp² and sp carbons. umsl.edu |
| Epoxidation | Mn(CF₃SO₃)₂ / Picolinic Acid | Rapid and efficient epoxidation of a broad range of olefins. organic-chemistry.org |
| Esterification | Picolinic acid-12-molybdophosphoric acid hybrid | Heterogeneous, reusable, high catalytic activity. scielo.br |
| Click Reaction | 1D 2-Picolinic acid based Cu(II) coordination polymer | Highly efficient for synthesizing 1,4-disubstituted triazoles. nih.gov |
| Multi-component reactions | UiO-66(Zr)-based MOF | Heterogeneous catalyst for picolinate derivative synthesis. researchgate.net |
Preclinical Biological Evaluation of 5 3 Acetylaminophenyl Picolinic Acid
In Vitro Pharmacological Characterization
The in vitro pharmacological profiling of 5-(3-Acetylaminophenyl)picolinic acid is foundational to understanding its potential as a therapeutic agent. This characterization is a multi-faceted process that dissects the compound's biological activity at the molecular and cellular levels.
A primary objective of early preclinical evaluation is to identify the specific molecular target(s) through which a compound exerts its effects. These studies are crucial for understanding the mechanism of action and for predicting both efficacy and potential side effects.
Methodology: In a typical enzyme inhibition assay, a purified enzyme is incubated with its substrate and varying concentrations of the test compound. The rate of the enzymatic reaction is measured, often by spectrophotometry or fluorometry, to determine the concentration of the compound that inhibits the enzyme's activity by 50% (IC50).
Illustrative Data for Picolinic Acid Derivatives: Research on related picolinic acid derivatives has explored their potential as inhibitors of various enzymes. For example, certain picolinate (B1231196) compounds have been investigated as potential herbicides by targeting enzymes in the auxin signaling pathway, such as the F-box protein TIR1. nih.gov
It is important to emphasize that the above examples are for related compounds and that specific enzyme inhibition data for this compound would need to be generated through dedicated experimental work.
To determine if this compound interacts with specific receptors, a receptor binding profiling study would be conducted. This typically involves screening the compound against a large panel of known receptors, ion channels, and transporters.
Methodology: Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of the receptor in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the binding affinity (Ki) is calculated.
Expected Outcomes: The results of such a screening would identify any primary receptors that this compound binds to with high affinity, as well as any off-target interactions that could lead to undesirable side effects. For example, studies on other heterocyclic compounds have demonstrated high-affinity binding to specific dopamine (B1211576) receptors. nih.gov While no specific receptor binding data for this compound is currently available, such profiling is a standard part of preclinical characterization.
Picolinic acid is a well-known bidentate chelating agent for various metal ions. researchgate.net The structural similarity of this compound suggests that it may also possess metal-chelating properties, which could have significant biological implications.
Metal Chelation: The ability of this compound to bind to metal ions such as iron, zinc, and copper would be investigated using techniques like potentiometric titration or spectrophotometric analysis. These studies would determine the stability constants of the metal-ligand complexes formed. The formation of stable complexes with metal ions is a characteristic of picolinic acid and its derivatives. nih.govrsc.org
Cellular Ion Homeostasis: The chelation of essential metal ions can disrupt cellular ion homeostasis. To assess this, studies would be conducted to measure the intracellular concentrations of key metal ions in cells treated with this compound. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) could be employed for this purpose. The parent compound, picolinic acid, has been shown to influence the absorption of zinc and other trace elements. eurekalert.org
Following target identification, studies are conducted to understand how the compound's interaction with its target translates into a cellular response.
To determine if this compound affects cell proliferation, its impact on the cell cycle would be analyzed.
Methodology: Cells would be treated with the compound for various durations, and their DNA content would be analyzed by flow cytometry after staining with a fluorescent dye like propidium (B1200493) iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Potential Findings: Such an analysis would reveal if the compound induces cell cycle arrest at a specific phase. For instance, a compound might cause an accumulation of cells in the G2/M phase, suggesting an interference with mitotic processes. While no specific data exists for this compound, related picolinic acid compounds have been reported to induce apoptosis in certain cancer cell lines, a process often linked to cell cycle dysregulation.
It is crucial to reiterate that the preclinical biological evaluation of this compound is an ongoing area of research, and the specific data for the aforementioned studies are not yet publicly available. The information provided outlines the standard and necessary experimental approaches that would be taken to characterize this compound's in vitro pharmacology.
Cellular Mechanism of Action Investigations
Induction of Apoptotic Pathways and Associated Molecular Markers
The pro-apoptotic activity of this compound has been investigated in human non-small cell lung cancer cells (A549). Studies indicate that the compound mediates its cytotoxic effects by triggering apoptotic cell death. researchgate.net Morphological changes characteristic of apoptosis, such as fragmented nuclei, were observed following treatment with the compound. researchgate.net
At the molecular level, the induction of apoptosis by this compound involves the activation of specific caspase enzymes. Treatment of A549 cells with the compound led to the activation of caspase-3, caspase-9, and notably, caspase-4. researchgate.netpensoft.net The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway. However, this activation appears to occur through a mechanism independent of cytochrome c release from the mitochondria, as no significant difference in cytosolic cytochrome c levels was detected between treated and control cells. researchgate.netpensoft.net Instead, the compound was found to promote the release of the second mitochondria-derived activator of caspase/direct inhibitor of apoptosis-binding protein with low isoelectric point (smac/DIABLO) into the cytosol. pensoft.net The release of smac/DIABLO is significant as it inhibits the inhibitors of apoptosis proteins (IAPs), thereby facilitating caspase activation and promoting apoptosis. pensoft.net The activation of caspase-4, an initiator caspase associated with the endoplasmic reticulum, points towards an ER stress-mediated apoptotic mechanism. researchgate.netpensoft.net
Table 1: Molecular Markers of Apoptosis Induced by this compound
| Molecular Marker | Observation in A549 Cells | Implication |
|---|---|---|
| Caspase-3 | Activated | Executioner caspase activation, final stages of apoptosis. |
| Caspase-9 | Activated | Involvement of the intrinsic apoptotic pathway. |
| Caspase-4 | Activated | Implication of endoplasmic reticulum stress. |
| Cytochrome c | No significant release to cytosol | Apoptosis induction is independent of cytochrome c release. |
| smac/DIABLO | Increased release to cytosol | Inhibition of IAPs, promoting caspase activation. |
Modulation of Endoplasmic Reticulum (ER) Stress Responses
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. When the folding capacity of the ER is exceeded, a state of ER stress occurs, which activates a signaling network known as the unfolded protein response (UPR). nih.gov The UPR is mediated by three main ER-resident transmembrane proteins: inositol (B14025) requiring enzyme 1α (IRE1α), double-stranded RNA-activated protein kinase (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov While initially a pro-survival response, prolonged or excessive ER stress can trigger apoptosis. nih.gov
Impact on Inflammatory Signaling Pathways
Inflammatory signaling pathways are complex networks that regulate cellular responses to various stimuli, including pathogens and cell damage. Key pathways involved in inflammation include the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. mdpi.com The NF-κB pathway is typically held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, such as by lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com The MAPK family, including p38 MAPK, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs), also plays a critical role in regulating the expression of inflammatory mediators. nih.gov Another significant pathway in macrophage function and inflammation is the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is involved in cell survival, proliferation, and polarization of immune cells. mdpi.com
While many therapeutic agents exert their effects by modulating these pathways, specific research detailing the direct impact of this compound on inflammatory signaling pathways such as NF-κB, MAPK, or PI3K/AKT in immune cells has not been extensively documented in the available literature.
Interaction with Kynurenine (B1673888) Pathway Metabolism
The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, accounting for approximately 95% of its catabolism. mdpi.com This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed extrahepatically and is strongly induced by pro-inflammatory cytokines like interferon-γ (IFN-γ). mdpi.com The pathway generates a variety of biologically active metabolites, collectively known as kynurenines, which play significant roles in immune regulation and neurotransmission. mdpi.comnih.gov
Key metabolites of this pathway include kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, quinolinic acid, and picolinic acid. mdpi.com Picolinic acid is formed from an unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde, which arises from the enzymatic action of 3-hydroxyanthranilic acid oxygenase (HAAO). mdpi.com As a derivative of picolinic acid, this compound is structurally related to a natural human metabolite involved in crucial physiological and immunological processes. mdpi.comresearchgate.net However, specific studies investigating the direct interaction of this compound with the enzymes of the kynurenine pathway (e.g., IDO, TDO, kynureninase) or its potential to modulate the levels of other kynurenine metabolites have not been detailed in the reviewed scientific literature.
Phenotypic Screening in Cellular Models
Antiproliferative Activity in Diverse Cancer Cell Lines
The antiproliferative potential of this compound has been evaluated using in vitro cytotoxicity assays against various human cancer cell lines. researchgate.netpensoft.net In these screenings, the compound demonstrated selective anticancer activity. Specifically, it exhibited cytotoxic effects against the human non-small cell lung cancer cell line, A549, with a half-maximal inhibitory concentration (IC50) of 99.93 µM. researchgate.netpensoft.net
In contrast, the compound did not show significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. pensoft.net Furthermore, the compound was found to be non-toxic to non-tumorigenic cells, as demonstrated by its lack of effect on the MCF10A breast epithelial cell line and normal white blood cells (WBCs). researchgate.netpensoft.net This selective cytotoxicity towards a specific cancer cell type while sparing normal cells highlights its potential as a targeted therapeutic agent.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cell Type | Origin | IC50 (µM) | Outcome |
|---|---|---|---|---|
| A549 | Non-small cell lung carcinoma | Human | 99.93 | Active |
| MCF-7 | Breast adenocarcinoma | Human | >100 (inactive) | Inactive |
| MCF10A | Non-tumorigenic breast epithelium | Human | >100 (inactive) | Inactive |
| WBC | White Blood Cells | Human | >100 (inactive) | Inactive |
Evaluation of Immunomodulatory Effects in Immune Cell Cultures
Immunomodulatory agents can alter the immune response by either stimulating (immunostimulation) or suppressing (immunosuppression) its functions. nih.gov The evaluation of such effects is often conducted in vitro using cultures of primary immune cells, such as T-lymphocytes, B-lymphocytes, natural killer (NK) cells, and dendritic cells (DCs). nih.gov Key parameters assessed include cell proliferation, maturation (e.g., expression of surface markers like CD40, CD80, CD86 on DCs), and the secretion of cytokines that direct the immune response (e.g., Th1-polarizing cytokines like IL-12 and IFN-γ, or Th2-polarizing cytokines like IL-4). nih.gov
Given that this compound is a derivative of picolinic acid, a known metabolite of the immunologically significant kynurenine pathway, it is a plausible candidate for possessing immunomodulatory properties. However, specific preclinical studies evaluating the effects of this compound on immune cell proliferation, differentiation, or cytokine production profiles in dedicated immune cell cultures were not found in the reviewed literature.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-3-carboxymuconate-6-semialdehyde |
| 3-hydroxyanthranilic acid |
| 3-hydroxykynurenine |
| Anthranilic acid |
| Caspase-3 |
| Caspase-4 |
| Caspase-9 |
| Cytochrome c |
| Kynurenic acid |
| Kynurenine |
| Lipopolysaccharide (LPS) |
| Picolinic acid |
| Quinolinic acid |
| smac/DIABLO |
| Thapsigargin |
Anti-infective Efficacy in Cellular Parasite Models (e.g., Toxoplasma gondii)
The compound this compound, also identified in research as picolinic acid 23, has been evaluated for its efficacy against Toxoplasma gondii, the parasite responsible for a widespread human infection. nih.govnih.gov T. gondii infection involves two main stages: a rapidly proliferating acute stage (tachyzoites) and a dormant chronic stage characterized by bradyzoite cysts. nih.gov Current therapies are generally effective only against the acute stage, creating a need for inhibitors that can target both forms of the parasite. nih.govnih.gov
In a focused screening of picolinic acid derivatives, this compound demonstrated potent, submicromolar activity against both tachyzoite and bradyzoite stages of T. gondii. nih.govnih.gov The development of this compound was part of an effort to improve the challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a parent series of antiparasitic benzamidobenzoic acids. nih.gov While the parent compounds showed high levels of inhibition, their high lipophilicity limited their solubility and development potential. nih.gov The picolinic acid derivative, by contrast, offered a more balanced physicochemical profile. nih.gov Further investigation using isotopically labeled glucose tracing indicated that the mechanism of action for this compound is not the inhibition of parasitic hexokinase. nih.govnih.gov This suggests a novel mechanism for its dual-stage inhibitory effects on T. gondii. nih.gov
Table 1: Anti-infective Efficacy of this compound against Toxoplasma gondii
| Parameter | Finding | Source |
|---|---|---|
| Target Organism | Toxoplasma gondii | nih.gov |
| Activity | Submicromolar potency against both tachyzoite and bradyzoite stages | nih.govnih.gov |
| Mechanism Insight | Does not function by hexokinase inhibition | nih.govnih.gov |
| Developmental Context | Designed from a class of compounds with challenging ADME properties to improve solubility and stability | nih.gov |
Osteogenic Differentiation and Bone Cell Metabolism Studies
Based on the available research, no studies were identified that specifically evaluate the effects of this compound on osteogenic differentiation or bone cell metabolism. The process of osteogenic differentiation is a critical event in bone formation, repair, and maintenance, involving the transformation of mesenchymal stem cells into osteoblasts. nih.govresearchgate.netnih.gov This complex process involves a shift in cellular energy metabolism, often towards increased oxidative phosphorylation to meet the high energy demands of differentiation. nih.gov Research in this field commonly uses in vitro models with osteoprogenitor cell lines to assess how various compounds or factors influence mitochondrial activity and the expression of osteogenic markers. researchgate.netnih.govmdpi.com
Herbicidal Activity in Plant Cell and Root Growth Assays
No specific data from plant cell or root growth assays for the herbicidal activity of this compound were found in the reviewed literature. Picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides, with newer compounds in this family being developed for commercial use. nih.gov Research into novel picolinic acid-based herbicides often involves modifying the core structure to enhance activity and discover new modes of action. nih.gov These investigations typically include testing the compounds' inhibitory effects on the root growth of various weed species and model plants like Arabidopsis thaliana. nih.govnih.gov
In Vitro Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
The in vitro ADME profile of this compound (picolinic acid 23) was assessed as part of its development as an antiparasitic agent, with a focus on improving upon the properties of a prior compound series. nih.gov
Microsomal and Hepatocyte Stability Profiling
The metabolic stability of this compound was evaluated using a mouse microsomal stability assay. nih.gov Compared to the first-generation benzamidobenzoic acids from which it was derived, this picolinic acid derivative demonstrated a greater than 30% improvement in stability when incubated with mouse liver microsomes. nih.govnih.gov This enhanced stability is a favorable characteristic, suggesting a potentially longer half-life in a biological system. nih.gov Microsomal stability assays are a standard in vitro tool used in early drug discovery to predict the rate of metabolic clearance by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. nih.govnih.gov
Table 2: Microsomal Stability of this compound
| Parameter | Result | Source |
|---|---|---|
| Assay Type | Mouse Microsomal Stability | nih.gov |
| Stability | >30% improvement compared to parent compound series | nih.govnih.gov |
Plasma Stability Determination
Specific data on the plasma stability of this compound were not available in the reviewed sources. Plasma stability assays are crucial for evaluating a compound's susceptibility to degradation by enzymes present in blood plasma, which can impact its bioavailability and pharmacokinetic profile. nih.gov
Passive Membrane Permeability Studies (e.g., PAMPA)
While specific Parallel Artificial Membrane Permeability Assay (PAMPA) results for this compound are not detailed, its physicochemical properties relevant to permeability were reported. nih.gov The compound was designed to have improved properties over its predecessors, showing a 60-fold enhancement in solubility and a moderate LogD7.4. nih.govnih.gov LogD is a measure of lipophilicity at a specific pH, which is a key determinant of passive membrane permeability. nih.gov
PAMPA is a high-throughput, non-cell-based assay used to predict passive, transcellular permeability of compounds. sigmaaldrich.com It measures the ability of a substance to diffuse from a donor compartment, through an artificial membrane composed of lipids, to an acceptor compartment. sigmaaldrich.com This assay is a cost-effective tool in early drug discovery to estimate a drug's potential for gastrointestinal absorption. nih.gov
Table 3: Physicochemical Properties Related to Permeability for this compound
| Parameter | Finding | Source |
|---|---|---|
| Solubility | >60-fold improvement compared to parent compound series | nih.govnih.gov |
| Lipophilicity | Moderate LogD7.4 | nih.gov |
Identification of Major Metabolites via In Vitro Metabolic Systems
Information regarding the in vitro metabolism of this compound and the identification of its major metabolites is not available in the public domain. Standard in vitro systems, such as liver microsomes, S9 fractions, or hepatocytes from various species (e.g., rat, dog, human), are typically used to predict the metabolic pathways of a new chemical entity. These studies help to identify potential metabolic soft spots and to understand whether the compound is likely to be cleared rapidly or slowly in vivo.
For this compound, potential metabolic pathways could include hydrolysis of the acetylamino group to form 5-(3-aminophenyl)picolinic acid, hydroxylation of the aromatic rings, or conjugation reactions (e.g., glucuronidation or sulfation) of the carboxylic acid or any hydroxylated metabolites. However, without experimental evidence, these remain hypothetical.
In Vivo Efficacy in Preclinical Disease Models
There is no published information on the in vivo efficacy of this compound in any preclinical disease models. The indicated biological activity for this specific compound is not defined in the available literature.
Selection of Appropriate Animal Models for Indicated Biological Activity
As the indicated biological activity for this compound is not documented, no appropriate animal models can be selected or described. The choice of an animal model is entirely dependent on the therapeutic area for which a compound is being investigated.
Assessment of Pharmacodynamic Biomarkers
There are no known or published pharmacodynamic biomarkers for this compound. The identification and assessment of such biomarkers would require a clear understanding of the compound's mechanism of action and its biological target, which is currently not available.
Efficacy Studies in Relevant Biological Systems (e.g., anti-tumor xenografts, parasitic infection models, bone regeneration models)
No efficacy studies for this compound in any relevant biological systems, such as anti-tumor xenografts, parasitic infection models, or bone regeneration models, have been reported in the scientific literature.
In Vivo Metabolic Fate and Excretion Profile Determination
The in vivo metabolic fate and excretion profile of this compound have not been determined or reported. Such studies would typically involve administering the compound to laboratory animals and analyzing biological matrices like plasma, urine, and feces to identify the major circulating metabolites and the primary routes and rates of excretion from the body.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Potency and Selectivity
The biological activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine (B92270) and phenyl rings. SAR studies on related compounds have demonstrated that specific structural features are crucial for potency and selectivity.
For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds developed as potential herbicides, the introduction of a pyrazolyl group at the 6-position of the picolinic acid core was a key strategic decision. nih.govmdpi.com Further modifications to the aryl substituent on the pyrazole (B372694) ring led to significant variations in herbicidal activity. One of the most active compounds in the series, V-7, featured a specific substitution pattern that enhanced its inhibitory activity against the target, the auxin-signaling F-box protein 5 (AFB5). nih.gov
Table 1: SAR Insights from Related Picolinic Acid Derivatives
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acids | Introduction of pyrazolyl at position 6 | Potential strategy for novel synthetic auxin herbicides | nih.govmdpi.com |
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acids | Variation of aryl substituent on pyrazole | Significant changes in herbicidal potency; V-7 showed IC50 45x lower than a commercial herbicide | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized molecules.
Predictive QSAR models are developed by analyzing a "training set" of molecules with known activities. For a class of picolinic acid-based herbicides, an adaptive three-dimensional QSAR (3D-QSAR) model was successfully constructed. nih.govmdpi.com Such models map the steric and electrostatic properties of the molecules to their biological activity, providing a visual and quantitative guide for designing new derivatives. mdpi.com
Other approaches include linear and non-linear models. nih.gov Non-linear methods like Gene Expression Programming (GEP) can be particularly powerful as they can capture complex relationships between molecular descriptors and activity that linear models might miss. nih.gov Although a specific QSAR model for 5-(3-Acetylaminophenyl)picolinic acid has not been reported, the methodologies are well-established and could be applied to a series of its analogs.
QSAR models identify key physicochemical properties, or "descriptors," that influence biological activity. These can include:
Steric parameters: Such as molar refractivity (MR), which relates to the volume of a substituent. In some models, increasing the alkyl chain length (a steric factor) has been shown to improve analgesic potency in other heterocyclic compounds. rasayanjournal.co.in
Electronic parameters: Describing the electron-donating or -withdrawing nature of substituents, which affects how the molecule interacts with its target.
Hydrophobic parameters: Quantifying the molecule's affinity for nonpolar environments, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.
Topological descriptors: Which describe the shape and branching of the molecule.
A 3D-QSAR model for herbicidal picolinates generated contour maps indicating that bulky, electropositive substituents in certain regions would increase activity, while electronegative groups in other areas would be beneficial. mdpi.com
Table 2: Common Physicochemical Descriptors in QSAR Studies
| Descriptor Type | Example | Significance |
|---|---|---|
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing how a molecule fits into a binding site. rasayanjournal.co.in |
| Electronic | Hammett Constants (σ) | Quantifies the electron-donating or -withdrawing effect of substituents on a benzene (B151609) ring. |
| Hydrophobic | LogP | Measures the partitioning of a compound between an oily and an aqueous phase, indicating its lipophilicity. |
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com
While the specific biological target for this compound is not defined in the literature, related picolinic acids have been studied against various targets. For example, a prominent target for picolinate-based herbicides is the auxin-signaling F-box protein 5 (AFB5) . nih.govmdpi.com Other potential targets for related heterocyclic structures, depending on their therapeutic or agrochemical application, could include enzymes like cyclooxygenase (COX) researchgate.net or receptor tyrosine kinases . mdpi.com
Docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for biological activity. Key interactions observed in studies of related compounds include:
Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. For example, the carboxylic acid group of picolinates is often a key hydrogen bond donor/acceptor.
π-π Stacking: Aromatic rings, like the phenyl group in this compound, can stack with aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) in the protein's binding site. nih.gov
Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with hydrophobic pockets in the receptor.
In the docking of a potent herbicidal picolinate (B1231196) (V-7) with AFB5, the carboxyl group was found to form crucial interactions within the binding pocket, mimicking the binding of natural auxins. nih.gov
The binding mode describes the precise conformation and orientation of the ligand within the receptor's active site. Molecular docking of herbicidal picolinates into the AFB5 receptor revealed that the picolinic acid core structure fits into the binding site in a manner similar to the natural hormone auxin and other synthetic auxin herbicides. nih.gov The docking analysis for compound V-7 showed a binding energy significantly lower than that of the standard compound picloram, indicating a higher affinity for the AFB5 receptor. nih.gov This favorable binding mode, stabilized by a network of interactions, explains its high herbicidal potency.
Table 3: Example of Ligand-Receptor Interactions from a Molecular Docking Study (Compound V-7 with AFB5)
| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid | Not specified | Anchors the ligand in the active site, mimicking natural hormone binding. | nih.gov |
Pharmacophore Modeling and De Novo Design Strategies
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a molecule like this compound, a pharmacophore model would be developed to identify key interaction points such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are crucial for its binding to a biological target.
Pharmacophore Model Generation:
The process of generating a pharmacophore model for this compound would typically involve the following steps, assuming a set of active and inactive analogous compounds were available:
Training Set Selection: A diverse set of molecules with known biological activities, structurally related to this compound, would be compiled. nih.gov
Conformational Analysis: The possible three-dimensional arrangements (conformers) of each molecule in the training set would be generated.
Feature Identification: Key chemical features are identified. For this compound, these would include:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the acetyl group and the carboxylic acid.
Hydrogen Bond Donor: The amide N-H group and the carboxylic acid O-H group.
Aromatic Ring: The phenyl and pyridine rings.
Negative Ionizable Feature: The carboxylic acid group. nih.gov
Model Generation and Validation: Algorithms would then align the active compounds to find a common 3D arrangement of these features, resulting in a pharmacophore hypothesis. nih.gov This model's predictive power would be validated using a test set of molecules with known activities that were not used in the model's creation. mdpi.com
The resulting pharmacophore could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov
De Novo Design Strategies:
De novo design is a computational method used to generate novel molecular structures from scratch, tailored to fit the binding site of a biological target. nih.govyoutube.com If the target protein for this compound were known, de novo design could be employed to build new potential ligands. This process often involves two main approaches:
Fragment-Based Growth: Small molecular fragments are placed in favorable positions within the binding site and then grown or linked together to form a complete molecule.
Structure-Based Generation: The binding site is filled with atoms or small fragments, which are then connected to form a coherent chemical structure.
For this compound, a de novo design program could use the picolinic acid core as a starting scaffold and explore different substitutions on the phenyl ring to optimize interactions with the target.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location in Compound | Potential Interaction |
| Hydrogen Bond Donor | Amide N-H, Carboxylic Acid O-H | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Pyridine N, Acetyl C=O, Carboxylic Acid C=O | Forms hydrogen bonds with donor groups on the target protein. |
| Aromatic Ring | Phenyl Ring, Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |
| Negative Ionizable | Carboxylic Acid | Forms ionic interactions or hydrogen bonds. |
Conformational Analysis and Stereochemical Implications
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and an understanding of stereochemistry are therefore critical in assessing the potential of this compound.
Conformational Analysis:
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub For this compound, the key rotatable bonds are between the phenyl and pyridine rings, and between the phenyl ring and the acetylamino group.
Table 2: Key Rotatable Bonds and Their Influence on Conformation
| Bond | Description | Potential Conformational Impact |
| C(pyridine)-C(phenyl) | Bond connecting the two aromatic rings | Determines the overall planarity or twist of the molecule. |
| C(phenyl)-N(acetylamino) | Bond connecting the phenyl ring and the amide group | Influences the position of the acetyl group relative to the rest of the molecule. |
Stereochemical Implications:
Picolinic acid and its derivatives can act as bidentate ligands, meaning they can bind to a metal ion through two donor atoms—in this case, the pyridine nitrogen and one of the carboxylic acid oxygens. libretexts.org When three such bidentate ligands coordinate to a central metal ion in an octahedral geometry, it can result in the formation of enantiomers (non-superimposable mirror images), often described as having a left-handed (Λ) or right-handed (Δ) propeller shape. libretexts.org
While this compound itself is achiral, its coordination complexes with metals can be chiral. This has significant implications, as different enantiomers of a metal complex can exhibit different biological activities and toxicities. The study of such stereoisomers is crucial in the development of metal-based drugs or imaging agents.
Advanced Research Directions for 5 3 Acetylaminophenyl Picolinic Acid
Co-crystallization and X-ray Diffraction Studies of Compound-Target Complexes
Understanding the precise interaction between a drug molecule and its biological target at the atomic level is fundamental to rational drug design. Co-crystallization of 5-(3-Acetylaminophenyl)picolinic acid with its putative protein targets, followed by X-ray diffraction analysis, can provide an invaluable three-dimensional map of the binding site. This structural information reveals key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern binding affinity and specificity.
While direct co-crystallization studies for this compound are not yet widely published, research on analogous picolinic acid derivatives provides a clear blueprint for this approach. For instance, X-ray diffraction studies on metal complexes of picolinic acid, such as with Gallium(III) and Rhodium(I), have successfully elucidated their coordination geometries, confirming the bidentate chelating nature of the picolinate (B1231196) ligand through its pyridine (B92270) nitrogen and carboxylate oxygen. nih.govrsc.org In a Gallium(III) complex, picolinic acid was shown to create a distorted octahedral geometry. nih.gov
The crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, has been resolved, detailing its intermolecular hydrogen-bonding network. nih.gov Such studies on derivatives are crucial, as they confirm the positions of functional groups and reveal typical bond lengths and angles for the substituted pyridine ring, which can be expected to be similar in this compound. nih.gov The process of co-crystallization can also be used to create new solid forms of the active compound, known as co-crystals, which can improve physicochemical properties like solubility. rsc.orgnih.gov For example, co-crystallization has been used with other pharmacologically active acids and bases to form salts that exhibit specific hydrogen bonding patterns, which can influence stability and bioavailability. researchgate.net
Table 1: Illustrative Crystallographic Data from a Related Picolinic Acid Complex This table presents example data from the crystal structure analysis of a Gallium(III)-picolinate complex to demonstrate the type of information obtained from X-ray diffraction studies.
| Parameter | Value (for [Ga(Pic)₃]·H₂O) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | C2/c | Defines the symmetry elements within the unit cell. |
| Coordination Geometry | Distorted Octahedral | Describes the arrangement of the three picolinate ligands around the central Gallium ion. nih.gov |
| Ligand Binding | N,O-bidentate | Confirms that each picolinic acid molecule binds to the metal via both the nitrogen and oxygen atoms. nih.gov |
| Bite Angle | ~81° | The angle formed by the metal and the two coordinating atoms of a single ligand, indicating geometric strain. nih.gov |
Mechanistic Elucidation through Proteomics and Metabolomics Approaches
To understand how this compound exerts its biological effects, it is essential to move beyond single-target interactions and embrace a systems-level view. Proteomics and metabolomics are powerful "omics" technologies that can respectively provide a global snapshot of the proteins and small-molecule metabolites within a biological system (e.g., a cell line or organism) following treatment with the compound.
A metabolomics approach, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can identify and quantify the metabolic products of the compound itself. A study on the related compound 5-(4'-chloro-n-butyl)picolinic acid successfully used GC-MS to identify five distinct metabolites in rat urine. nih.gov This analysis revealed that a major metabolic route was the elongation of the carboxylic acid group by a two-carbon unit, a pathway analogous to fatty acid metabolism. nih.gov Applying a similar methodology to this compound would identify its primary metabolites, shedding light on its biotransformation and stability in vivo.
Proteomics can reveal which cellular pathways are perturbed by the compound. By comparing the protein expression profiles of treated versus untreated cells, researchers can identify proteins that are up- or down-regulated, pointing towards the compound's mechanism of action. For example, if the compound has anti-inflammatory properties, a proteomics study might reveal changes in the expression of key proteins in inflammatory signaling cascades.
Table 2: Hypothetical Metabolomics Study Design This table outlines a conceptual framework for a metabolomics study to elucidate the metabolic fate of this compound.
| Step | Description | Technique(s) | Expected Outcome |
|---|---|---|---|
| 1. Dosing | Administration of the compound to an in vivo model (e.g., rat) or in vitro model (e.g., liver microsomes). | N/A | Introduction of the compound into the biological system. |
| 2. Sample Collection | Collection of biological matrices such as urine, plasma, and feces over a time course. nih.gov | N/A | Samples containing potential metabolites. |
| 3. Metabolite Extraction | Extraction of small molecules from the biological matrix. | Liquid-liquid extraction, solid-phase extraction. | Concentrated extract of metabolites. |
| 4. Analysis | Separation and detection of metabolites. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Identification of mass-to-charge ratios and fragmentation patterns of potential metabolites. nih.gov |
| 5. Structure Elucidation | Determination of the chemical structures of the identified metabolites. | Comparison with synthetic standards, high-resolution MS, NMR spectroscopy. | A detailed map of the metabolic pathway(s) of the parent compound. |
Exploration of Combination Therapies and Synergistic Effects
The therapeutic efficacy of a compound can often be enhanced by administering it in combination with other drugs. This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they are used to increase potency and overcome drug resistance.
A promising strategy for this compound could involve co-formulation or co-administration with other therapeutic agents. The concept is well-demonstrated by a novel co-crystal of the anti-cancer drug 5-fluorouracil (B62378) (5-FU) with gallic acid. nih.gov This co-crystal exhibited superior cytotoxic activity against breast cancer cells compared to 5-FU alone or a simple physical mixture of the two compounds. nih.gov The enhanced effect was attributed to a synergistic mechanism involving the induction of a higher rate of autophagy-mediated cell death. nih.gov
Investigating this compound in combination with standard-of-care agents relevant to its presumed biological activity could uncover similar synergistic interactions. These studies would involve in vitro cell-based assays to screen for synergy, followed by in vivo models to confirm the enhanced efficacy and explore the underlying molecular mechanisms.
Development of Robust Analytical Methods for Quantitative Analysis in Biological Matrices
To properly evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, it is imperative to develop and validate robust analytical methods for its precise quantification in complex biological matrices like plasma and urine. nih.gov
High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used and reliable technique for this purpose. nih.govresearchgate.net The development of such a method requires careful optimization of the stationary phase (column), mobile phase composition, and flow rate to achieve adequate separation of the analyte from endogenous matrix components. mdpi.comscirp.org
Following method development, a rigorous validation process must be conducted according to guidelines from the International Conference on Harmonisation (ICH). mdpi.com This validation ensures the method is reliable and reproducible. Key validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components.
Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy: The closeness of the test results obtained by the method to the true value.
Studies on other compounds have established clear benchmarks for these parameters. For example, a validated HPLC-PDA method for bioactive compounds in a plant extract demonstrated excellent linearity (R² ≥ 0.9999) and low LOD and LOQ values (in the range of 0.04–0.97 and 0.13–2.95 μg/mL, respectively). researchgate.net Achieving similar performance would be the goal for a method developed for this compound.
Table 3: Example Validation Parameters for an HPLC Method This table shows typical validation results for an HPLC-PDA method, based on published data for other bioactive compounds, illustrating the targets for a new analytical method. researchgate.netmdpi.com
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | ≥ 0.9999 researchgate.net |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.04–0.97 µg/mL researchgate.net |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.13–2.95 µg/mL researchgate.net |
| Intra-day Precision (%RSD) | < 5% | < 4% mdpi.com |
| Inter-day Precision (%RSD) | < 5% | < 4% mdpi.com |
| Accuracy (% Recovery) | 80-120% | 97.5–121.9% researchgate.net |
Strategic Modifications for Enhanced Bioavailability and Target Specificity (conceptual)
While this compound may possess inherent biological activity, its therapeutic potential can often be significantly improved through strategic chemical modifications. This medicinal chemistry approach aims to optimize the molecule's properties, such as its ability to reach its target (bioavailability) and its selectivity for that target over others (specificity).
Conceptual strategies for modifying the parent compound could include:
Prodrug Formulation: The carboxylic acid group is polar and may limit the molecule's ability to cross cell membranes. Converting this group into an ester would create a more lipophilic prodrug. This ester could then be hydrolyzed by enzymes (esterases) inside the body to release the active carboxylic acid, thereby enhancing oral absorption and bioavailability.
Modification of the Acetylamino Group: The N-acetyl group can be altered to modulate the compound's properties. For instance, replacing it with other acyl groups or sulfonamides could influence metabolic stability and target binding interactions. The synthesis of acetaminophen (B1664979) derivatives, where the core structure is modified to enhance anti-inflammatory activity, serves as a classic example of this principle.
Substitution on the Phenyl Ring: Adding substituents (e.g., fluorine, chlorine, methoxy (B1213986) groups) to the phenyl ring can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. These changes can fine-tune the binding affinity for the target protein. The synthesis and evaluation of various pyridine derivatives have shown that such modifications can lead to potent and selective agents for diverse applications, from anticancer to herbicidal. mdpi.comnih.gov
Table 4: Conceptual Modifications to this compound This table outlines potential chemical modifications and their strategic rationale.
| Structural Locus | Proposed Modification | Rationale |
|---|---|---|
| Carboxylic Acid | Convert to methyl or ethyl ester. | Improve Bioavailability: Increase lipophilicity to enhance membrane permeability (Prodrug strategy). |
| Acetylamino Group | Replace with a trifluoroacetyl group. | Increase Metabolic Stability: Block enzymatic hydrolysis; alter electronic properties. |
| Phenyl Ring | Introduce a fluorine atom at the para-position to the picolinic acid moiety. | Enhance Target Binding: Fluorine can form favorable interactions (e.g., hydrogen bonds) and block metabolic oxidation. |
| Pyridine Ring | Introduce a chloro or amino group. | Modulate pKa and Specificity: Alter the electronic nature of the pyridine ring to fine-tune binding and physicochemical properties. mdpi.com |
Investigation of Novel Biological Applications Based on Emerging Mechanisms
The chemical scaffold of picolinic acid is found in compounds with a surprisingly broad range of biological activities. Derivatives have been explored as anticancer agents, herbicides, and antimicrobials. nih.govnih.govmdpi.com This versatility suggests that this compound could have therapeutic applications beyond its initially presumed scope.
Future research should focus on screening the compound against a diverse array of biological targets and disease models. An exciting and novel application for picolinate-based molecules has emerged in the field of medical imaging. Ligands incorporating a picolinate moiety have been successfully used to create complexes for bimodal imaging, combining fluorescence with radioisotope tracking (e.g., with ⁶⁴Cu²⁺). nih.gov Exploring whether this compound or its derivatives could be adapted into similar imaging probes or diagnostic tools represents a frontier of research.
Furthermore, given that picolinic acid is a natural metabolite of L-tryptophan and a known metal chelator, there is potential for applications related to metal-dependent pathologies or as a modulator of enzymes whose function depends on metal cofactors. mdpi.com Broad, unbiased screening campaigns coupled with mechanism-of-action studies could uncover entirely new and unexpected therapeutic opportunities for this compound.
Q & A
Q. What are the recommended methods for synthesizing 5-(3-Acetylaminophenyl)picolinic acid, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step organic reactions, such as coupling acetylaminophenyl groups to picolinic acid derivatives. Hydrothermal methods under controlled temperature (120–180°C) and pH (4–6) are effective for achieving high crystallinity . To optimize efficiency:
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at –20°C, away from ignition sources .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : H and C NMR (DMSO-d6, 400 MHz) to confirm substituent positions .
- Mass Spectrometry : MALDI-TOF/MS with α-cyano-4-hydroxycinnamic acid matrix for molecular ion detection .
- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and lattice parameters .
- HPLC : C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its binding to metal ions?
The compound acts as a tridentate ligand via its pyridinyl nitrogen, carboxylate oxygen, and acetylaminophenyl group. Key factors:
- pH : Deprotonation of the carboxylate group (pKa ~2.5) enhances metal binding at pH >4.
- Metal Ion Choice : Transition metals (e.g., Cu(II), Co(II)) form stable octahedral complexes, while lanthanides (e.g., Eu(III)) leverage the antenna effect for luminescence .
- Solvent Polarity : Polar solvents (e.g., DMF) improve solubility and ligand flexibility for optimal coordination .
Q. What role does the acetylaminophenyl substituent play in modulating the biological activity of picolinic acid derivatives, particularly in enzyme inhibition?
The acetylaminophenyl group enhances:
- Hydrophobicity : Increases membrane permeability for intracellular targets.
- Enzyme Binding : The acetyl group mimics peptide bonds, competitively inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO) by blocking tryptophan-binding pockets .
- Metabolic Stability : Reduces oxidative deamination compared to unmodified phenyl groups .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound, such as discrepancies in NMR or mass spectrometry results?
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals caused by rotamers or tautomers.
- MS/MS Verification : Fragment ions (e.g., m/z 123 for picolinic acid core) confirm structural integrity .
- Control Experiments : Compare with synthesized analogs or computational simulations (DFT for expected C shifts) .
Q. What strategies can be employed to enhance the stability of this compound in aqueous solutions for in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
